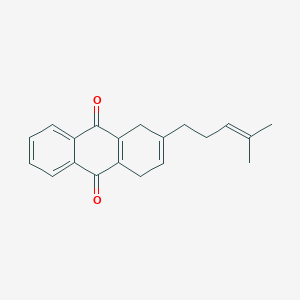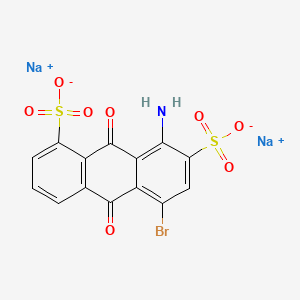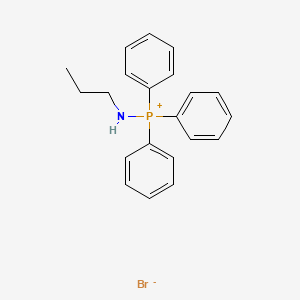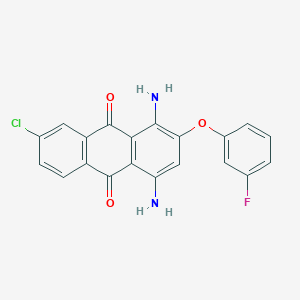
4,6-Dimethyl-2-mercaptopyrimidine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-mercaptopyrimidine hydrate is a chemical compound known for its unique structural properties and versatile applications. It is a white to pale yellow solid that is slightly soluble in water but readily soluble in most organic solvents . This compound is primarily used in various scientific and industrial applications due to its ability to interact with metals and other chemical entities.
Vorbereitungsmethoden
The synthesis of 4,6-Dimethyl-2-mercaptopyrimidine hydrate typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with thiol compounds . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of advanced techniques such as field emission scanning electron microscopy (FE-SEM) and X-ray diffraction (XRD) to monitor the synthesis process and ensure product quality .
Analyse Chemischer Reaktionen
4,6-Dimethyl-2-mercaptopyrimidine hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It participates in substitution reactions, particularly with halogens and other reactive groups.
Common reagents used in these reactions include polyethylene glycol (PEG), bis(3-sulfopropyl)disulfide (SPS), and chloride ions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-mercaptopyrimidine hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical assays and reactions.
Biology: This compound is employed in studies involving cellular adhesion and thrombosis inhibition.
Industry: It is used as a leveler in electroplating processes, particularly for copper filling in microvias.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-2-mercaptopyrimidine hydrate involves its interaction with metal surfaces and other chemical entities. Quantum chemical calculations and molecular dynamics simulations have shown that this compound adsorbs onto metal surfaces, inhibiting deposition and promoting uniformity . This interaction is crucial in applications such as electroplating, where it helps achieve smooth and even coatings.
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethyl-2-mercaptopyrimidine hydrate can be compared with other similar compounds such as:
- 2-Mercapto-4,6-dimethylpyrimidine
- 4,6-Dimethyl-2-pyrimidinethiol
- 4,6-Dimethylpyrimidine-2-thione
These compounds share similar structural features but differ in their specific applications and reactivity. The unique properties of this compound, such as its ability to act as a leveler in electroplating, set it apart from its counterparts .
Eigenschaften
Molekularformel |
C6H10N2OS |
|---|---|
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
4,6-dimethyl-1H-pyrimidine-2-thione;hydrate |
InChI |
InChI=1S/C6H8N2S.H2O/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H2 |
InChI-Schlüssel |
GERSAQHDKAUGCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=S)N1)C.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


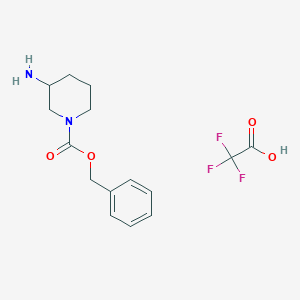
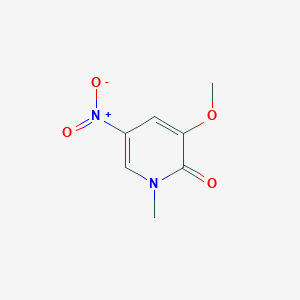
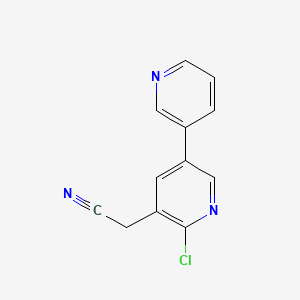
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
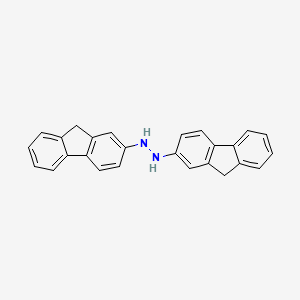
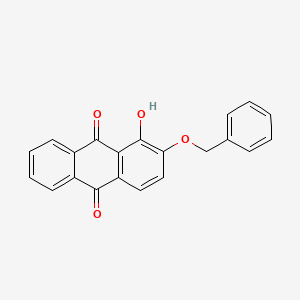
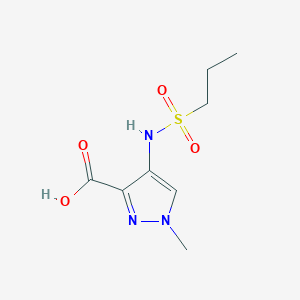
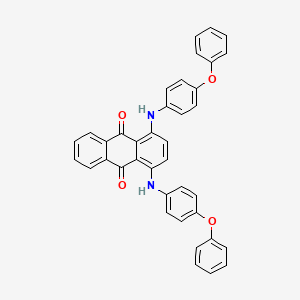
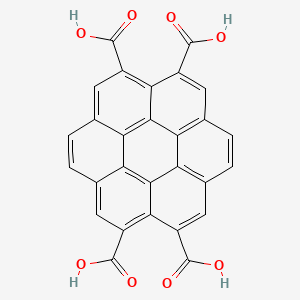
![4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13142756.png)
